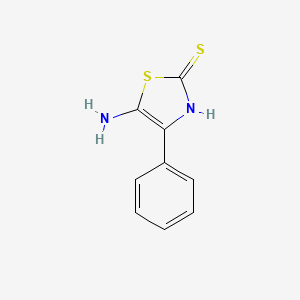

5-Amino-4-phenylthiazole-2(3H)-thione

Übersicht

Beschreibung

The compound 5-Amino-4-phenylthiazole-2(3H)-thione is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the amino group and the phenyl group suggests potential for various chemical reactions and interactions. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior of such thiazole derivatives.

Synthesis Analysis

The synthesis of related triazole and thiazole derivatives often involves cyclization reactions, as seen in the synthesis of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (APTT) and the Schiff base 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . These processes typically use starting reagents like potassium dithiocarbazinate and hydrazine hydrate, and reactions such as condensation with benzaldehyde to form Schiff bases. The synthesis conditions are optimized for yield and purity, confirmed by spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, as seen in the study of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate . The dihedral angles between rings and the planarity of the molecules are of particular interest, as they can influence the compound's reactivity and interactions . Hydrogen bonding patterns are also crucial, as they can affect the compound's stability and solubility .

Chemical Reactions Analysis

The chemical reactivity of thiazole and triazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amino group can act as a nucleophile, while the thione moiety can undergo redox reactions. The Schiff base synthesized in paper is an example of a compound that can be formed through the reaction of an amino group with an aldehyde. The reactivity of these compounds can be further modified by substituents on the phenyl ring or the heterocycle itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and triazole derivatives are characterized using a variety of spectroscopic and computational methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, is used to study the vibrational modes of the molecules . Electronic spectra, including UV-Vis absorption, provide information on the electronic transitions and can be influenced by solvent effects . NMR spectroscopy is used to determine the chemical environment of hydrogen and carbon atoms within the molecule . Computational methods, such as density functional theory (DFT), are employed to predict and analyze the electronic structure, stability, and nonlinear optical properties . These studies often reveal that such compounds have significant nonlinear optical properties, making them potential candidates for materials science applications .

Wissenschaftliche Forschungsanwendungen

Derivative Synthesis

5-Amino-4-phenylthiazole-2(3H)-thione and its derivatives exhibit a range of biological activities, such as antipyretic, antioxidative, and analgesic properties. Modification of this compound under microwave irradiation has been studied to enhance the synthesis process due to the long reaction times typically involved (Khrustalev, 2009).

Inhibitory Activity Studies

Inhibitory activity against enzymes like trans-cinnamate 4-hydroxylase has been observed in derivatives of 5-Amino-4-phenylthiazole-2(3H)-thione. This property is significant in plant biochemistry and potentially in developing novel inhibitors (Hong et al., 2005).

Metabolism Studies

The metabolism of related triazole derivatives in vivo, especially their transformation and metabolic pathway in organisms, has been a subject of research. This includes studies on the metabolism of these compounds in rats, providing insights into their potential therapeutic applications and safety profiles (Εlçίn Οruç et al., 1999).

Structural and Conformational Analysis

Detailed studies on the structure and properties of triazole derivatives, including 5-Amino-4-phenylthiazole-2(3H)-thione, have been conducted. These studies involve spectroscopic analysis, molecular docking, and investigations of their chemical reactivity, contributing to the understanding of their biological activity and potential pharmaceutical applications (Kumar et al., 2021).

Toxicity Studies

Research has also been conducted to understand the toxicity of various derivatives, which is crucial for assessing their safety as potential drugs. This includes studying the acute toxicity of these compounds in animal models (Shcherbak et al., 2014).

Sulfurizing Agent in Oligonucleotide Synthesis

5-Amino-4-phenylthiazole-2(3H)-thione derivatives have been studied as sulfurizing agents for oligonucleotide synthesis. This application is significant in the field of molecular biology and genetic engineering (Guzaev, 2011).

Interaction in Acid Medium

Interactions of 1,2,4-triazole derivatives in acid mediums have been investigated, which is vital for understanding their behavior in various chemical and biological environments (Mahboub, 2021).

Corrosion Inhibition

The use of 5-Amino-4-phenylthiazole-2(3H)-thione in corrosion inhibition, particularly for mild steel, has been explored. This application is important in material science and engineering (Al-amiery et al., 2020).

Photoluminescence and Nonlinear Optical Properties

Research has been conducted on the photophysical properties of triazole derivatives, including their photoluminescence and nonlinear optical properties. Such studies are relevant in the development of new materials for optoelectronic applications (Nadeem et al., 2017).

Zukünftige Richtungen

Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research will likely continue to explore the synthesis and biological actions of materials having the thiazole moiety .

Eigenschaften

IUPAC Name |

5-amino-4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBLEVVSFACJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219901 | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-phenylthiazole-2(3H)-thione | |

CAS RN |

6964-10-9 | |

| Record name | 5-Amino-4-phenyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)